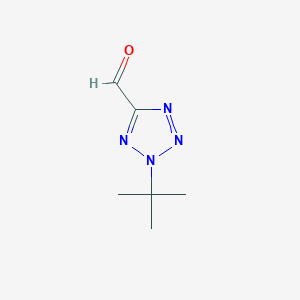

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.173. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Alkaloids and Heterocycles :

- A novel synthesis method for 2-amino-1H-imidazol-4-carbaldehyde derivatives, using tert-butoxycarbonylguanidine, was developed. This approach was applied to efficiently synthesize representative 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

- A metal-free oxidative amidation of aldehydes with tetrazoles into 1,3,4-oxadiazoles was developed using tetrabutylammonium iodide as a catalyst. This method enables the generation of 2,5-disubstituted 1,3,4-oxadiazoles in moderate to good yields (Cao & Wang, 2015).

Regioselective Alkylation :

- Research on regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-ones and 2-alkyl-3H-cycloheptimidazol-4-ones explored different conditions to achieve selective outcomes, highlighting the versatility of this compound class in synthetic applications (Sonegawa et al., 2006).

Development of Fluoromethylidene Synthon :

- 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone was developed as a new and efficient fluoromethylidene synthon. This compound is useful for synthesizing terminal and internal monofluoroalkenes via Julia-Kocienski olefination reaction (Zhu et al., 2010).

Photophysical Properties of Pyrene Derivatives :

- Studies on the synthesis, crystal structure, and photophysical properties of 5-mono- and 5,9-bis-(arylethynyl)-functionalized pyrenes revealed potential applications in organic optoelectronic applications like OLEDs (Hu et al., 2013).

Synthesis of Tetrazole-Containing Buta-1,3-diynes :

- An approach for the synthesis of 1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne was reported, useful for creating electroconductive and high energetic polymers (Belousov & Zuraev, 2019).

Applications in Catalysis :

- Organocatalytic oxidative amidation of aldehydes using a tetrazole-amino-saccharin, in a microwave-assisted process, was found to be efficient for transforming benzyl alcohols into aldehydes (Frija et al., 2017).

Mécanisme D'action

Target of Action

Tetrazoles are known to interact with a variety of biological targets, including enzymes and receptors, due to their ability to mimic the bioisosteric nature of the carboxylate group .

Mode of Action

Tetrazoles are known to act as chelating ligands, participating in the formation of molecular complexes . They can coordinate with metal ions via the tetrazole ring N4 and other atoms .

Biochemical Pathways

Tetrazolic acids have been shown to form β-glucuronides, a common metabolic fate for aliphatic carboxylic acids .

Pharmacokinetics

It’s known that tetrazole-containing compounds often undergo enterohepatic recirculation, which can contribute to a long half-life .

Result of Action

Some tetrazole-containing compounds have been found to exhibit significant cytotoxic effects .

Action Environment

The action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

2-tert-butyltetrazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-6(2,3)10-8-5(4-11)7-9-10/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYLMRXRSFJEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512496-52-4 |

Source

|

| Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2492080.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate](/img/structure/B2492083.png)

![(4-chlorophenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B2492090.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2492092.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2492101.png)